![molecular formula C28H50O15 B13999024 Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate CAS No. 5348-56-1](/img/structure/B13999024.png)
Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate is a complex organic compound characterized by multiple ether and ester linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through etherification and esterification reactions. Common reagents used in these reactions include alcohols, carboxylic acids, and acid catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-ethoxyethoxy)ethanol: A simpler compound with similar ether linkages, used as a solvent and in various industrial applications.
2-[2-(2-butoxyethoxy)ethoxy]ethyl acetate: Another compound with ether and ester linkages, used in coatings and as a solvent.
Uniqueness
2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate is unique due to its complex structure, which imparts specific chemical and physical properties. Its multiple functional groups allow for diverse reactivity and applications, distinguishing it from simpler compounds.
Propiedades
Número CAS |
5348-56-1 |
|---|---|
Fórmula molecular |
C28H50O15 |
Peso molecular |
626.7 g/mol |
Nombre IUPAC |
2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate |
InChI |
InChI=1S/C28H50O15/c1-7-21(3)36-15-9-33-11-17-38-25(29)23(5)42-27(31)40-19-13-35-14-20-41-28(32)43-24(6)26(30)39-18-12-34-10-16-37-22(4)8-2/h21-24H,7-20H2,1-6H3 |
Clave InChI |
XJGWOYZOZDTHEY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OCCOCCOC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OCCOCCOC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


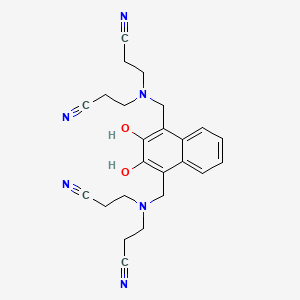

![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
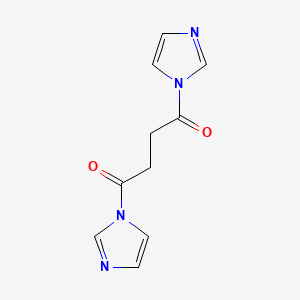
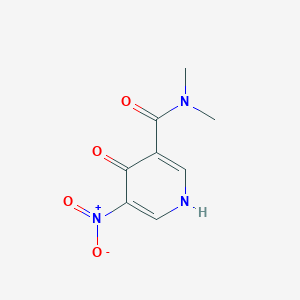
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)
![1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B13998972.png)
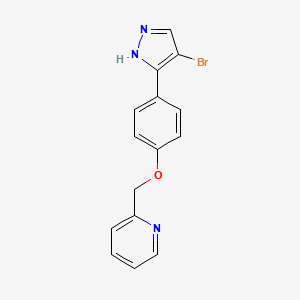
![2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol](/img/structure/B13998986.png)
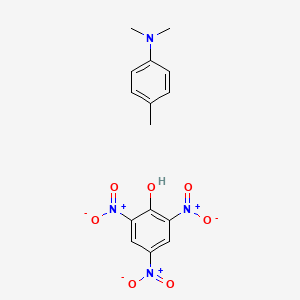
![6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one](/img/structure/B13998995.png)
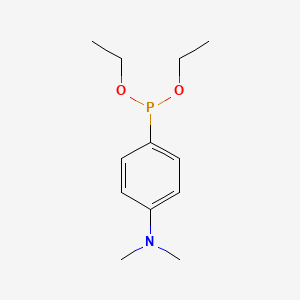
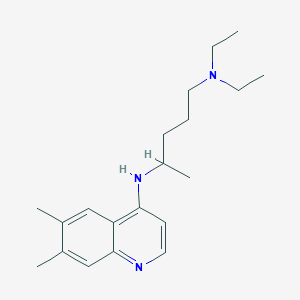
![3-Amino-N-(2-{4-[(3-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B13999005.png)
